4-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Description
4-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl ester group and a carboxymethyl-methyl-amino-methyl substituent. The tert-butyl ester serves as a protective group for carboxylic acids, enhancing stability during synthesis and handling .
Properties
IUPAC Name |
2-[methyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)16-7-5-11(6-8-16)9-15(4)10-12(17)18/h11H,5-10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLGSQAJNYUKGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound notable for its unique structural features, including a piperidine ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a building block in the synthesis of pharmacologically relevant molecules.
Chemical Structure and Properties
The molecular formula of this compound is C14H26N2O4. The presence of a carboxymethyl group and a methylamino group contributes to its reactivity and ability to form interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with ion channels, particularly small-conductance calcium-activated potassium channels (SK channels). Research indicates that certain derivatives of this compound act as selective activators of the SK1 subtype, suggesting potential therapeutic applications in modulating cellular physiology and treating various conditions such as neurological disorders and cardiovascular diseases.
Anti-inflammatory Activity
The compound's potential anti-inflammatory activity has been explored through its derivatives. Some studies indicate that compounds with similar structural characteristics exhibit inhibition of pro-inflammatory cytokines and modulation of the NF-κB pathway, which is crucial in inflammatory responses .
Case Studies
- Calcium Channel Modulation : A study investigating the effects of related piperidine derivatives found that they could selectively activate SK channels, leading to enhanced potassium ion conductance in neuronal cells. This modulation could have implications for treating conditions characterized by excitotoxicity or neuronal hyperactivity.
- Synthesis and Biological Evaluation : Research focused on synthesizing derivatives of this compound revealed that modifications at the carboxymethyl position significantly influenced biological activity, specifically in terms of anti-inflammatory effects in vitro .
Comparison with Similar Compounds
The following table summarizes key comparisons between this compound and structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(Methylamino)methyl-piperidine-1-carboxylic acid tert-butyl ester | Contains methylamino group | Used for asymmetric synthesis |
| 4-Carboxymethyl-4-phenyl-piperidine | Phenyl substitution | Potential applications in neuropharmacology |
| Tert-butyl 4-amino-2-methylpiperidine-1-carboxylate | Amino substitution | Explored for reactivity and pharmacological interest |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a piperidine ring substituted with carboxymethyl and methylamino groups. This structural configuration contributes to its chiral properties, making it valuable for asymmetric synthesis processes. The tert-butyl ester group enhances its solubility and stability, facilitating its use in various chemical reactions.
Scientific Research Applications
1. Medicinal Chemistry:
- Synthesis of Active Compounds: The compound is utilized as a chiral building block for synthesizing various alkaloids and other pharmacologically significant molecules. Its ability to act as a precursor in the synthesis of selective activators of small-conductance calcium-activated potassium channels (SK channels) highlights its therapeutic potential.
- Ion Channel Modulation: Research indicates that derivatives of this compound can selectively activate SK channels, suggesting applications in treating conditions related to cellular physiology modulation. This property is particularly relevant in neuropharmacology and cardiology, where ion channel dysfunction plays a critical role.
2. Drug Development:
- Therapeutic Agents: The compound's derivatives have been explored for their biological activities, including potential roles as therapeutic agents targeting various diseases. Understanding its interactions at the molecular level is crucial for drug development.
- Neuropharmacological Applications: Given its interaction with ion channels, the compound is being studied for potential applications in neuropharmacology, particularly in developing treatments for neurological disorders.
Case Studies and Research Findings
Numerous studies have documented the applications of this compound in drug discovery:
- Study on Ion Channel Modulators: A research study highlighted the effectiveness of certain derivatives of this compound as selective modulators of SK channels, demonstrating significant promise for developing new neuroprotective drugs.
- Synthesis Pathways: Various synthetic routes have been explored to produce this compound efficiently, emphasizing its role as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the piperidine-tert-butyl ester core but differ in substituents, leading to variations in molecular weight, bioactivity, stability, and applications. Below is a comparative analysis:
Structural and Functional Group Comparison
Bioactivity and Target Interactions
- Cyanopyridinyl Analog (): The cyano group enhances electron deficiency, favoring π-π stacking with aromatic residues in enzymes or receptors.
- Aminopyrazole Analog (): The amino group in pyrazole can act as a hydrogen bond donor, enhancing affinity for kinases or proteases .
- Fluorophenyl-Pyrazolyl Derivative () : Halogen atoms (Cl, F) improve metabolic stability and membrane permeability, making this compound suitable for CNS-targeting drugs.
Preparation Methods
Boc Protection of Piperidine-4-Carboxylic Acid
The synthesis begins with tert-butoxycarbonyl (Boc) protection of piperidine-4-carboxylic acid. Reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–5°C for 6–8 hours achieves >95% conversion to tert-butyl piperidine-1-carboxylate-4-carboxylic acid. The Boc group enhances solubility and prevents undesired side reactions during subsequent steps.
Reduction to Piperidine-4-Methanol
The carboxylic acid is reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether. This step proceeds quantitatively but requires careful temperature control (−10°C to 0°C) to avoid over-reduction. The resulting tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate serves as a versatile intermediate.
Conversion to Piperidine-4-Aminomethyl
The hydroxymethyl group is converted to an aminomethyl moiety via a two-step process:
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Mesylation : Treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) yields tert-butyl 4-(mesyloxymethyl)piperidine-1-carboxylate.
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Amination : Reaction with methylamine (40% aqueous) in dimethylformamide (DMF) at 60°C for 12 hours introduces the primary amine, achieving 78–85% yield.
Methylamino and Carboxymethyl Functionalization
Reductive Amination for Methylamino Installation
An alternative pathway employs reductive amination of tert-butyl piperidine-1-carboxylate-4-carbaldehyde with methylamine. Using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (acetic acid buffer), the reaction achieves 88–92% yield of tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate. This method avoids harsh conditions and improves stereochemical fidelity.
Alkylation with Tert-Butyl Bromoacetate
The secondary amine undergoes alkylation with tert-butyl bromoacetate to introduce the carboxymethyl group. In a mixture of DMF and potassium carbonate (K2CO3), heating at 80°C for 24 hours affords 4-[(carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester in 65–72% yield. Excess alkylating agent (1.5 equiv) minimizes dimerization byproducts.
Table 1: Alkylation Optimization
| Condition | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Standard | DMF | K2CO3 | 80°C | 65–72 |
| Microwave-assisted | DMF | Cs2CO3 | 100°C | 81 |
| Catalytic KI | THF | Et3N | 60°C | 58 |
Microwave-assisted synthesis reduces reaction time to 2 hours and increases yield to 81%.
Alternative Routes via Aziridine Cyclization
Aziridine Ring Expansion
2-(2-Cyano-2-phenylethyl)aziridines undergo alkylation with 1-bromo-2-chloroethane, followed by microwave-assisted 6-exo-tet cyclization to form cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. Hydrolysis of the nitrile group with potassium hydroxide (KOH) in ethylene glycol at 190°C yields the corresponding carboxylic acid, which is esterified with tert-butyl alcohol under Dean-Stark conditions.
Stereochemical Control
Chiral auxiliaries or asymmetric catalysis using (R)-BINOL-derived phosphoric acids enforce enantioselectivity during cyclization. For example, trans-4-[(carboxymethyl-methyl-amino)-methyl] derivatives are obtained in 94% enantiomeric excess (ee) when using (R)-TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate).
Industrial-Scale Considerations
Continuous Flow Synthesis
Replacing batch reactors with continuous flow systems improves scalability. For instance, tert-butyl esterification using microfluidic reactors achieves 98% conversion in 10 minutes, compared to 8 hours in batch mode.
Purification Strategies
Crude product purification via silica gel chromatography (hexane:ethyl acetate, 3:1) removes unreacted starting materials and dimers. Recrystallization from tert-butyl methyl ether (MTBE) enhances purity to >99%.
Table 2: Industrial Production Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 24 h | 2 h |
| Yield | 72% | 89% |
| Purity | 95% | 99% |
| Solvent Consumption | 15 L/kg | 5 L/kg |
Challenges and Mitigation
Competing Alkylation Pathways
The methylamino group’s nucleophilicity may lead to quaternization or over-alkylation. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses these side reactions.
Q & A
Q. What are the recommended synthetic routes for preparing 4-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester?
The synthesis of tert-butyl-protected piperidine derivatives typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by functionalization at the 4-position. For example, cyclization reactions using BOC-protected intermediates in dioxane at elevated temperatures (e.g., 90°C) have been employed for structurally related piperidine derivatives . Post-synthetic modifications, such as alkylation or amidation, can introduce substituents like the carboxymethyl-methyl-amino group. Purification often requires silica gel column chromatography to isolate the product .
Q. Which analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperidine ring protons (δ ~1.5–4.0 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) stretch (~1700 cm⁻¹) of the ester and carboxymethyl groups. Computational tools (e.g., PubChem-derived InChI keys) aid in structural verification .
Q. What are the solubility and stability considerations for this compound?
Solubility varies with solvent polarity. For tert-butyl-protected analogs, dichloromethane (DCM) and dimethylformamide (DMF) are common solvents due to their ability to dissolve Boc-protected amines . Stability is influenced by storage conditions: the compound should be kept in a cool, dry environment (≤ -20°C) to prevent hydrolysis of the Boc group. Avoid exposure to strong oxidizing agents, which may degrade the ester or carboxymethyl functionalities .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., density functional theory) can predict reaction energetics and transition states, enabling the design of efficient synthetic routes. For example, reaction path search algorithms combined with experimental feedback loops (e.g., ICReDD’s methodology) reduce trial-and-error experimentation by identifying optimal reaction conditions . Computational solubility predictions (e.g., using ACD/Labs software) help resolve discrepancies in experimental solubility data, such as conflicting reports for structurally similar compounds .
Q. How should researchers address contradictory data in toxicity or stability studies?
Contradictions often arise from variations in experimental conditions (e.g., pH, temperature). For stability studies, replicate experiments under controlled conditions (e.g., inert atmosphere, moisture-free environments) are critical. If toxicity data are unavailable (as noted for many tert-butyl piperidine derivatives ), employ predictive toxicology models (e.g., QSAR) and validate findings with in vitro assays. Cross-referencing safety data from structurally analogous compounds (e.g., tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate) provides interim guidance .
Q. What strategies are effective for resolving low yields in amidation or alkylation steps?
Low yields may stem from steric hindrance at the piperidine 4-position. Strategies include:
Q. How is this compound applied in drug discovery pipelines?
As a bifunctional chelator or intermediate, it is used to synthesize poly(amino carboxylate) ligands for metal coordination in radiopharmaceuticals . Its tert-butyl ester group enhances solubility during solid-phase peptide synthesis (SPPS), while the carboxymethyl-methyl-amino moiety serves as a linker for bioconjugation .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation risks, as tert-butyl esters may release irritants upon decomposition .
- Waste disposal: Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
Q. Are there known ecological risks associated with this compound?
Ecotoxicity data are limited, but structurally similar piperidine derivatives show low bioaccumulation potential. Precautionary measures include avoiding release into waterways and using closed-system handling to mitigate environmental exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
